3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
CAS No.:
Cat. No.: VC17321653
Molecular Formula: C8H15N3O
Molecular Weight: 169.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15N3O |
|---|---|
| Molecular Weight | 169.22 g/mol |
| IUPAC Name | 3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
| Standard InChI | InChI=1S/C8H15N3O/c1-8(2,3)7(12)4-11-6-9-5-10-11/h5-7,12H,4H2,1-3H3 |
| Standard InChI Key | XTXIOQSXTHUASF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(CN1C=NC=N1)O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name of the compound is 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, reflecting its branched alkoxy chain and triazole substituent. Its molecular formula is C₈H₁₅N₃O, with a molecular mass of 169.22 g/mol. The structure consists of a butan-2-ol backbone modified by two methyl groups at the C3 position and a 1,2,4-triazole ring at the C1 position .
Stereochemical Considerations
Unlike its ketone analog (3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one), the alcohol derivative introduces a stereocenter at the C2 position. While no enantiomeric data exists for this specific compound, related molecules like triadimenol exhibit distinct diastereomers with varying biological activities . For example, the threo isomer of triadimenol demonstrates fungicidal properties, underscoring the importance of stereochemistry in functional applications .
Synthesis and Industrial Production
Conventional Alkylation Routes
The synthesis of triazole-containing alcohols typically begins with alkylation of 1,2,4-triazole using halogenated precursors. For the ketone analog (CAS 58905-32-1), industrial methods involve refluxing 1-bromo-3,3-dimethylbutan-2-one with triazole in acetone or ethanol, catalyzed by bases like triethylamine . Yields for this step range from 50–70%, with purification via recrystallization .
Table 1: Comparison of Synthetic Methods for Triazole Derivatives
| Precursor | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Bromo-3,3-dimethylbutan-2-one | Acetone | Triethylamine | 50.86 | |
| Pinacoline chloride | Methanol | Sodium methoxide | 65 |
Reduction of Ketone Precursors
To obtain 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, the ketone analog (3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one) can be reduced using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is critical for introducing the hydroxyl group while retaining the triazole moiety.
Green Chemistry Approaches
Recent patents emphasize reducing reliance on toxic solvents like methanol. For example, MD4505C1 describes a method using acetone and triethylamine, which minimizes environmental hazards and improves safety profiles .
Physicochemical Properties
Thermal Stability and Phase Transitions
While direct data on the alcohol is scarce, its ketone precursor exhibits a melting point of 62–64°C . Introducing a hydroxyl group likely increases intermolecular hydrogen bonding, raising the melting point. Analogous alcohols like triadimenol show enthalpies of fusion (ΔfusH) of 7.93 kcal/mol at 406.2 K, as measured by differential scanning calorimetry (DSC) .
Table 2: Thermal Properties of Related Compounds
| Compound | ΔfusH (kcal/mol) | Melting Point (°C) | Method | Reference |
|---|---|---|---|---|
| 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | - | 62–64 | DSC | |
| Threo triadimenol | 7.93 | 133–135 | DSC |
Solubility and Partitioning
The hydroxyl group enhances hydrophilicity compared to the ketone analog. Predicted logP values (via computational tools) suggest moderate lipophilicity (logP ≈ 1.2–1.5), balancing membrane permeability and aqueous solubility for biological applications.
Biological and Industrial Applications
Agrochemical Intermediate
Triazole derivatives are pivotal in fungicide development. For instance, triadimenol, a structural analog, is widely used to combat powdery mildew and rust in cereals . The target alcohol may serve as a precursor for similar agrochemicals, leveraging the triazole ring’s ability to inhibit fungal cytochrome P450 enzymes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume